molecular formula C17H13N5O B2945772 (E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide CAS No. 672951-98-3

(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide

Cat. No.: B2945772
CAS No.: 672951-98-3
M. Wt: 303.325
InChI Key: HRKVPRIKTRCYCM-PEZBUJJGSA-N
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Description

(E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide is a complex organic compound with a unique structure that includes both cyano and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide typically involves multi-step organic reactions. One common approach is the condensation of 2-phenoxybenzaldehyde with a suitable amine, followed by the introduction of cyano groups through a cyanation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The phenoxy group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenylphenyl)methanimidamide
  • (E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-methoxyphenyl)methanimidamide

Uniqueness

(E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide is unique due to the presence of both cyano and phenoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-phenoxyphenyl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-10-14(20)16(11-19)22-12-21-15-8-4-5-9-17(15)23-13-6-2-1-3-7-13/h1-9,12H,20H2,(H,21,22)/b16-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKVPRIKTRCYCM-PEZBUJJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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